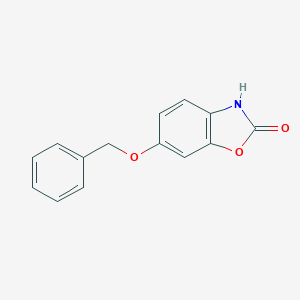

6-Benzyloxy-2-benzoxazolinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-phenylmethoxy-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-14-15-12-7-6-11(8-13(12)18-14)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUPJESJQYCFOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584666 | |

| Record name | 6-(Benzyloxy)-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158822-84-5 | |

| Record name | 6-(Benzyloxy)-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Benzyloxy-2-benzoxazolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Benzyloxy-2-benzoxazolinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Benzyloxy-2-benzoxazolinone is a heterocyclic organic compound featuring a benzoxazolinone core functionalized with a benzyloxy group. This scaffold is of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1] The benzoxazolinone moiety is recognized as a "privileged scaffold" due to its prevalence in a wide range of biologically active compounds. This guide provides a comprehensive overview of the known chemical properties, a proposed synthetic pathway, and the potential biological relevance of this compound, designed to support research and development endeavors.

Core Chemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties have been reported by chemical suppliers. These are summarized below.

Physicochemical Data

The primary physicochemical properties of this compound are presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₁NO₃ | [1] |

| Molecular Weight | 241.25 g/mol | [1] |

| CAS Number | 158822-84-5 | [1] |

| Appearance | Off-white amorphous powder/solid | [1] |

| Melting Point | 179-188 °C | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Predicted XlogP | 2.6 | [2] |

| Storage Conditions | 0-8°C | [1] |

Solubility

Spectral Analysis

Experimental spectra for this compound are not publicly available. This section provides predicted mass spectrometry data and an analysis of the expected features in IR, ¹H NMR, and ¹³C NMR spectra based on its functional groups and data from analogous structures.

Mass Spectrometry

Predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated and are crucial for its identification in mass spectrometry analyses.

| Adduct | Predicted m/z | Reference(s) |

| [M+H]⁺ | 242.08118 | [2] |

| [M+Na]⁺ | 264.06312 | [2] |

| [M-H]⁻ | 240.06662 | [2] |

| [M+NH₄]⁺ | 259.10772 | [2] |

| [M+K]⁺ | 280.03706 | [2] |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups:

-

N-H Stretch: A moderate to sharp band is expected around 3300-3200 cm⁻¹, characteristic of the secondary amine within the lactam ring.

-

Aromatic C-H Stretch: Peaks will appear just above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹).

-

Aliphatic C-H Stretch: The benzylic -CH₂- group will show stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

-

C=O (Amide I) Stretch: A strong, sharp absorption band is predicted in the range of 1780-1740 cm⁻¹, characteristic for the carbonyl group in a five-membered lactam ring.

-

C=C Stretch: Aromatic ring stretching will produce medium to weak bands in the 1600-1450 cm⁻¹ region.

-

C-O-C (Ether) Stretch: A strong, characteristic asymmetric stretch for the aryl-alkyl ether linkage is expected around 1250-1200 cm⁻¹.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to display the following signals:

-

N-H Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

-

Aromatic Protons (Benzyl Group): A multiplet corresponding to 5 protons in the range of 7.3-7.5 ppm.

-

Aromatic Protons (Benzoxazolinone Ring): Three protons on the benzoxazolinone ring system, likely appearing as multiplets or doublets between 6.8 and 7.2 ppm.

-

Benzylic Protons (-O-CH₂-Ph): A sharp singlet corresponding to 2 protons, expected around 5.0-5.2 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by signals corresponding to:

-

C=O (Carbonyl Carbon): A signal in the downfield region, typically around 154-158 ppm.

-

Aromatic Carbons: Multiple signals between 110 and 150 ppm. The carbon attached to the ether oxygen (C6) and the carbons of the fused ring system will be in this region. The benzyl group carbons will also appear here.

-

Benzylic Carbon (-O-CH₂-Ph): A distinct signal expected around 70-75 ppm.

Experimental Protocols: Proposed Synthesis

Proposed Synthetic Workflow

The logical flow for the synthesis is outlined below.

Caption: Proposed multi-step synthesis of this compound.

Detailed Methodologies

Step 1: Synthesis of 6-Benzyloxy-2-nitrotoluene This step is adapted from a known Organic Syntheses procedure. A stirred mixture of 2-methyl-3-nitrophenol (1.0 eq.), benzyl chloride (1.1 eq.), and anhydrous potassium carbonate (1.0 eq.) in dimethylformamide (DMF) is heated at 90°C for 3 hours. After cooling, the DMF is removed under reduced pressure. The residue is partitioned between 1 N sodium hydroxide and ether. The combined organic extracts are dried over sodium sulfate, filtered, and evaporated to yield the crude product, which can be recrystallized from methanol to afford pale-yellow crystals of 6-benzyloxy-2-nitrotoluene.

Step 2: Oxidation to 6-Benzyloxy-2-nitrobenzoic acid The benzylic methyl group of 6-benzyloxy-2-nitrotoluene is oxidized to a carboxylic acid. The toluene derivative is refluxed in a mixture of pyridine and water while potassium permanganate (KMnO₄) is added portion-wise. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the manganese dioxide is filtered off. The filtrate is acidified with HCl to precipitate the product, which is then filtered, washed with water, and dried.

Step 3: Reduction to 6-Benzyloxy-2-aminobenzoic acid The nitro-substituted benzoic acid is dissolved in ethanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is subjected to hydrogenation (H₂ balloon or Parr shaker) at room temperature until the starting material is consumed. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the amino acid derivative.

Step 4: Cyclization to this compound The 2-aminobenzoic acid derivative is dissolved in anhydrous tetrahydrofuran (THF) with triethylamine (Et₃N, 2.2 eq.). The solution is cooled to 0°C, and a solution of triphosgene (0.4 eq.) in THF is added dropwise. After the addition, the reaction mixture is heated to reflux and maintained for several hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.

Biological Activity and Potential Applications

The benzoxazolinone core is a versatile scaffold known for a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and analgesic properties.[3]

Role as a Pharmaceutical Intermediate

This compound is primarily utilized as a key building block in the synthesis of more complex pharmaceuticals.[1] It is particularly noted for its application in developing drugs that target neurological disorders.[1] The benzyloxy group can serve as a protecting group for the phenol or as a key pharmacophoric element that can be modified to optimize binding to biological targets.

Enzyme Inhibition

This compound plays a role in enzyme inhibition studies, which are fundamental to drug discovery for identifying potential therapeutic targets.[1] While specific enzyme targets for this compound are not detailed, a closely related structural class, 6-benzyloxyphthalides, has been shown to be potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B).[4] Inhibition of MAO-B is a clinically validated strategy for the treatment of Parkinson's disease.

Hypothetical Signaling Pathway: MAO-B Inhibition in Neuroprotection

Given the evidence from related structures and its stated use in developing drugs for neurological disorders, a plausible mechanism of action for a derivative of this compound could involve the inhibition of MAO-B. This inhibition would prevent the breakdown of dopamine in the brain and reduce the generation of reactive oxygen species (ROS), thereby conferring a neuroprotective effect.

Caption: Hypothetical neuroprotective mechanism via MAO-B inhibition.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery and development. While comprehensive experimental data on the compound itself is limited, its core structure and the known activities of related molecules highlight its importance as a synthetic intermediate. The provided physicochemical data, predicted spectral characteristics, and proposed synthetic protocol offer a foundational guide for researchers. Future work should focus on the experimental validation of its properties, exploration of its synthetic utility, and investigation into its specific biological targets to fully unlock its therapeutic potential.

References

In-Depth Technical Guide: 6-Benzyloxy-2-benzoxazolinone (CAS Number: 158822-84-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Benzyloxy-2-benzoxazolinone, with the CAS number 158822-84-5, is a heterocyclic organic compound featuring a benzoxazolinone core substituted with a benzyloxy group at the 6-position. The benzoxazolinone scaffold is a well-recognized pharmacophore present in a variety of biologically active molecules. This structural motif is known to be a versatile starting point for the development of novel therapeutic agents.[1] The presence of the benzyloxy group at the 6-position offers a strategic point for molecular interactions with biological targets and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

This technical guide provides a comprehensive overview of the available scientific and technical information for this compound, with a focus on its physicochemical properties, synthesis, and potential biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 158822-84-5 | [2] |

| IUPAC Name | 6-(Phenylmethoxy)-3H-1,3-benzoxazol-2-one | N/A |

| Molecular Formula | C₁₄H₁₁NO₃ | [2] |

| Molecular Weight | 241.24 g/mol | [2] |

| Melting Point | 181-186 °C | [3] |

| Appearance | Solid | [3] |

| Purity | ≥ 97% | [3] |

Synthesis

A potential synthetic pathway for this compound is outlined below. This pathway is a generalized representation based on established synthetic methodologies for similar compounds.

Caption: Generalized synthetic pathway for this compound.

Experimental Protocol (General)

A general procedure for the synthesis of benzoxazolinones involves the following steps:

-

Dissolution: The substituted 2-aminophenol (in this case, 4-benzyloxy-2-aminophenol) is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of Base: A non-nucleophilic base, such as triethylamine or pyridine, is added to the solution to act as an acid scavenger.

-

Addition of Carbonylating Agent: A carbonylating agent, such as phosgene, triphosgene, or 1,1'-carbonyldiimidazole (CDI), is added dropwise to the reaction mixture, typically at a reduced temperature (e.g., 0 °C).

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water or a mild acid. The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired benzoxazolinone.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not currently available in peer-reviewed literature. However, based on the chemical structure, the expected spectral characteristics can be predicted.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzoxazolinone core and the benzyloxy group, as well as a singlet for the methylene protons of the benzyloxy group.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbon of the oxazolinone ring, the aromatic carbons, and the methylene carbon of the benzyloxy group.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H and C=O stretching of the cyclic carbamate, as well as C-O and aromatic C-H stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (241.24 g/mol ), along with fragmentation patterns characteristic of the benzoxazolinone and benzyloxy moieties.

Biological Activity and Potential Applications

While specific biological data for this compound is limited, the benzoxazolinone scaffold is associated with a wide range of pharmacological activities, suggesting potential areas of investigation for this compound.

5.1. Enzyme Inhibition

Benzoxazolinone derivatives have been identified as inhibitors of various enzymes. For instance, certain derivatives have shown inhibitory activity against the HIV-1 nucleocapsid protein.[4] Additionally, the structurally related 6-benzyloxyphthalides have been reported as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of Parkinson's disease.[5] This suggests that this compound could be a candidate for screening against MAO-B and other enzymes relevant to neurological disorders.

5.2. Anti-inflammatory Activity

Derivatives of the benzoxazolinone core have been investigated for their anti-inflammatory properties. For example, 6-acylamino/sulfonamido benzoxazolone derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6. This indicates that the 6-position of the benzoxazolinone ring is a key site for modifications that can modulate inflammatory responses.

5.3. Potential in Neurological Disorders

The recurring theme of enzyme inhibition relevant to neurological conditions, such as MAO-B, suggests that this compound may have potential applications in the research and development of therapeutics for neurodegenerative diseases.

The potential mechanism of action could involve the modulation of key signaling pathways implicated in neuroinflammation and neuronal survival. A hypothetical workflow for investigating the neuroprotective effects of this compound is presented below.

Caption: Workflow for investigating the neuroprotective potential of this compound.

Conclusion

This compound is a compound of interest for researchers in drug discovery and development, primarily due to its core benzoxazolinone structure, which is a known pharmacophore. While specific biological and detailed synthetic data for this particular derivative are scarce in the public domain, the broader family of benzoxazolinones exhibits a range of promising biological activities, including enzyme inhibition and anti-inflammatory effects. The presence of the benzyloxy group at the 6-position provides a unique chemical handle for potential interactions with biological targets, particularly enzymes involved in neurological pathways. Further research is warranted to fully elucidate the synthetic route, spectroscopic characteristics, and pharmacological profile of this compound to unlock its full potential as a lead compound in medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. US3231579A - 2-[6-(2-propynyloxy)-m-tolyl]-2h-benzotriazole - Google Patents [patents.google.com]

- 3. 6-甲氧基-2-苯并噁唑酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Benzyloxyphthalides as selective and reversible monoamine oxidase B inhibitors with antioxidant and anti-neuroinflammatory activities for Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Benzyloxy-2-benzoxazolinone molecular weight and formula

An In-Depth Technical Guide to 6-Benzyloxy-2-benzoxazolinone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of this compound, a versatile compound with significant applications in pharmaceutical research and development. Its unique benzoxazolinone core structure is a key feature in the synthesis of novel therapeutic agents.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for a range of experimental and theoretical applications, from reaction stoichiometry to molecular modeling.

| Property | Value |

| Molecular Formula | C₁₄H₁₁NO₃[1][2][3] |

| Molecular Weight | 241.25 g/mol [1] |

| Alternate Molecular Weight | 241.24 g/mol [2][4] |

| CAS Number | 158822-84-5[1][2] |

| IUPAC Name | 6-(phenylmethoxy)-3H-1,3-benzoxazol-2-one[3] |

| Melting Point | 179-188 °C[1] |

| Appearance | Off-white amorphous powder[1] |

Applications in Research and Development

This compound serves as a critical intermediate in the synthesis of a variety of pharmaceutical compounds. Its structure is particularly relevant in the development of agents targeting neurological disorders, where it contributes to enhancing drug efficacy and specificity.[1] Furthermore, its fluorescent properties are utilized in the creation of probes for biological imaging, enabling the real-time visualization of cellular processes.[1] This is invaluable for understanding the mechanisms of various diseases. The compound is also employed in enzyme inhibition studies, aiding in the identification of potential therapeutic targets.[1]

Logical Relationship of Physicochemical Properties

The following diagram illustrates the foundational relationship between the molecular formula and the calculation of the molecular weight, which are cornerstone properties for any chemical compound.

Caption: Derivation of Molecular Weight from Molecular Formula.

References

An In-depth Technical Guide to the Melting Point of 6-Benzyloxy-2-benzoxazolinone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the melting point of 6-benzyloxy-2-benzoxazolinone, a key intermediate in pharmaceutical development.[1] Moving beyond a simple data point, this document delves into the scientific principles underpinning melting point determination, detailed experimental protocols, and the critical role of this physical constant in assessing compound purity and identity. The benzoxazolinone core is a significant scaffold in medicinal chemistry, recognized for its diverse biological activities.[2]

Core Compound Specifications

Quantitative data for this compound is summarized in the table below. It is critical to note that the melting point is reported as a range, which is indicative of the transition from the solid to the liquid phase. A narrow range is a key indicator of high purity.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₁NO₃ | Chem-Impex[1], Sigma-Aldrich[3] |

| Molecular Weight | 241.24 g/mol | Sigma-Aldrich[3] |

| CAS Number | 158822-84-5 | Chem-Impex[1], Sigma-Aldrich[3] |

| Melting Point | 179-188 °C | Chem-Impex[1] |

| 181-186 °C | Sigma-Aldrich[3] | |

| Appearance | Off-white amorphous powder | Chem-Impex[1] |

| Purity | ≥ 97% | Sigma-Aldrich[3] |

The Science of Melting Point: More Than Just a Number

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid lattice to a disordered liquid state. This phase change occurs at a specific temperature for a pure substance at a given pressure. The sharpness of the melting point range provides a reliable indication of purity.

Several factors can influence the observed melting point:

-

Purity: Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. This phenomenon, known as melting point depression, is a fundamental concept in the characterization of organic compounds.[4]

-

Intermolecular Forces: The strength of the forces holding the molecules together in the crystal lattice, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, directly affects the melting point. Stronger intermolecular forces require more energy to overcome, resulting in a higher melting point.

-

Heating Rate: An excessively rapid heating rate during measurement can lead to an artificially elevated and broad melting point range, as there is insufficient time for complete heat transfer from the heating block to the sample. A slow and controlled heating rate of 1-2 °C per minute is crucial for accurate determination.[5]

-

Crystal Packing: The efficiency with which molecules are packed in the crystal lattice can also influence the melting point. More symmetrical molecules often pack more tightly, leading to higher melting points.

Experimental Determination of Melting Point

The following protocol outlines the standard procedure for determining the melting point of this compound using a Mel-Temp apparatus.

Instrumentation and Materials

-

Mel-Temp apparatus or equivalent

-

Capillary tubes (sealed at one end)

-

This compound sample (finely powdered and dry)

-

Spatula

-

Watch glass

-

Reference standards for calibration (e.g., benzoic acid, caffeine)

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Step-by-Step Protocol

-

Apparatus Calibration: Ensure the Mel-Temp apparatus is calibrated using certified reference standards with known melting points.[6][7][8] This step is crucial for the trustworthiness of the obtained data. A calibration curve of observed vs. certified melting points should be plotted.

-

Sample Preparation:

-

Place a small amount of dry this compound on a clean, dry watch glass.

-

If the sample is not a fine powder, gently grind it using a spatula.

-

Press the open end of a capillary tube into the powder until a small amount of the sample is packed into the tube.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[5]

-

-

Melting Point Measurement:

-

Insert the packed capillary tube into the heating block of the Mel-Temp apparatus.

-

If the approximate melting point is known (179-188 °C), rapidly heat the block to a temperature about 15-20 °C below the expected melting point.

-

Reduce the heating rate to a slow and steady 1-2 °C per minute.[5]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (T_initial).

-

Continue heating at the same slow rate and record the temperature at which the last crystal melts (T_final).

-

The melting point is reported as the range T_initial - T_final.

-

-

Mixed Melting Point Technique (for Identity Confirmation):

-

To confirm the identity of the synthesized compound, a mixed melting point determination can be performed.[4][9][10]

-

Thoroughly mix a small amount of the sample with an authentic sample of this compound in a 1:1 ratio.

-

Determine the melting point of the mixture using the same procedure.

-

If the melting point of the mixture is sharp and not depressed compared to the individual samples, it provides strong evidence that the two samples are the same compound.[4] A depression or broadening of the melting range indicates that the samples are different.[4]

-

Synthesis of this compound: A Plausible Route

A related and well-documented procedure is the synthesis of 4-benzyloxyindole from 6-benzyloxy-2-nitrotoluene, which shares a key benzyloxy-substituted aromatic intermediate.[11] This procedure from Organic Syntheses provides a reliable method for the benzylation of a nitrophenol derivative, a key step in the proposed synthesis of this compound.

Conceptual Synthesis Pathway

Caption: A plausible synthetic route to this compound.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound was not found, the SDS for the parent compound, 2-benzoxazolinone, provides valuable guidance.[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust. Handle in a well-ventilated area or a fume hood. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

-

Inhalation: Move to fresh air.

-

Always consult the specific SDS for the chemicals used in the synthesis and handling of this compound.

Conclusion

The melting point of this compound, reported in the range of 179-188 °C, is a critical parameter for its identification and purity assessment. This guide has provided a detailed protocol for its accurate determination, grounded in the fundamental principles of physical chemistry. By adhering to calibrated instrumentation, controlled experimental conditions, and sound scientific reasoning, researchers and drug development professionals can confidently utilize this physical constant as a reliable quality control metric in their work with this important pharmaceutical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. 6-ベンジルオキシ-2-ベンゾオキサゾリノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. How Does Mixed Melting Point Work? Confirm Compound Identity With Melting Point Depression - Kintek Solution [kindle-tech.com]

- 5. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 6. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 7. pharmatimesofficial.com [pharmatimesofficial.com]

- 8. Melting Point Apparatus [biometrix.com]

- 9. thinksrs.com [thinksrs.com]

- 10. issr.edu.kh [issr.edu.kh]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 6-Benzyloxy-2-benzoxazolinone

This guide provides a comprehensive overview of 6-Benzyloxy-2-benzoxazolinone, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. It details the compound's structure, nomenclature, physicochemical properties, and potential biological activities, supported by experimental context and methodologies for its synthesis and evaluation.

Chemical Structure and Nomenclature

IUPAC Name: 6-(phenylmethoxy)-3H-1,3-benzoxazol-2-one[1]

Synonyms: 6-Benzyloxy-2(3H)-benzoxazolone, 6-(Benzyloxy)-1,3-benzoxazol-2(3H)-one

The structure of this compound consists of a fused bicyclic system where a benzene ring is fused to an oxazole ring, forming the benzoxazole core. A ketone group at position 2 results in the "-2-one" suffix. The key feature is the benzyloxy group (a benzyl group linked via an oxygen atom) attached at position 6 of the benzoxazole ring system.

Chemical Structure:

(Note: This is a simplified 2D representation. The formal structure consists of the numbered benzoxazole ring system.)

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized below. This data is essential for its identification, purification, and use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₁NO₃ | [2] |

| Molecular Weight | 241.24 g/mol | [2] |

| Appearance | Off-white amorphous powder | |

| Melting Point | 181-186 °C | |

| Purity | ≥ 98% (by HPLC) | |

| SMILES String | O=C1Nc2ccc(OCc3ccccc3)cc2O1 | |

| InChI Key | JVUPJESJQYCFOB-UHFFFAOYSA-N |

Biological Activity and Therapeutic Potential

This compound belongs to the benzoxazolinone class of compounds, which is recognized for a wide range of biological activities.[3][4] While specific quantitative data for this exact molecule is limited in publicly available literature, it serves as a key intermediate in the synthesis of bioactive molecules.[3] Its utility is noted in several research areas:

-

Pharmaceutical Development: It is a building block for synthesizing pharmaceuticals, particularly those targeting neurological disorders.[3]

-

Enzyme Inhibition: The benzoxazolinone scaffold is a known pharmacophore for enzyme inhibitors.[3] Research on related compounds suggests potential activity against various enzymes.

-

Fluorescent Probes: The structure is used in the creation of fluorescent probes for biological imaging applications.[3]

-

Antioxidant Studies: The compound has been investigated for its potential antioxidant properties.[3]

To provide context for its potential efficacy, the table below summarizes quantitative biological data for structurally related benzoxazolinone derivatives.

| Compound Class / Derivative | Biological Target / Effect | Reported Activity (IC₅₀ / Concentration) | Reference(s) |

| 6-Acylamino/sulfonamido benzoxazolones | Interleukin-6 (IL-6) Inhibition (in LPS-induced RAW264.7 cells) | Superior or equivalent to celecoxib (dose-dependent) | [5] |

| 6-Benzyloxyphthalides (related scaffold) | Monoamine Oxidase B (MAO-B) Inhibition | IC₅₀ = 0.02 nM to 1.33 nM | [6] |

| Acanthus ilicifolius alkaloid derivative (BOABB) | Cytotoxicity against C-33A cervical cancer cells | IC₅₀ = 32.3 μM | [7] |

| 6-Methoxy-2-benzoxazolinone (MBOA) | Inhibition of cress seed germination | Effective at concentrations > 0.03 mM | [1] |

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of this compound. Below are representative protocols based on established chemical methodologies for this class of compounds.

Proposed Synthesis of this compound

This protocol describes a plausible two-step synthesis starting from commercially available 2-amino-4-nitrophenol.

Step 1: Benzylation of 2-amino-4-nitrophenol

-

To a solution of 2-amino-4-nitrophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 2.5 eq).

-

Stir the mixture at room temperature for 20 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product (2-amino-4-(benzyloxy)phenol) by column chromatography on silica gel.

Step 2: Cyclization to form this compound This step is based on a general procedure for forming benzoxazolones from o-aminophenols using urea.[8][9]

-

Combine the 2-amino-4-(benzyloxy)phenol (1.0 eq) from the previous step with urea (1.5 eq) in a high-boiling point solvent like xylene or in an aqueous solution of a mineral acid (e.g., sulfuric acid).[8][9]

-

Heat the mixture to reflux (typically 120-150 °C) with vigorous stirring for 4-6 hours.[8] The reaction involves the elimination of ammonia.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, which should result in the precipitation of the product.

-

If performed in acid, neutralize the mixture to a pH of 5-6 to facilitate precipitation.[8]

-

Collect the solid product by filtration, wash with cold water, and then a non-polar solvent like hexane to remove impurities.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

General Protocol for Enzyme Inhibition Assay (Example: MAO-B)

Given the potent MAO-B inhibitory activity of the related 6-benzyloxyphthalides,[6] a similar assay would be appropriate to evaluate this compound. This is a representative protocol.

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-B enzyme in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4). Prepare a stock solution of the substrate (e.g., kynuramine) and the test compound (this compound) in DMSO.

-

Assay Procedure:

-

In a 96-well plate, add the enzyme buffer.

-

Add varying concentrations of the test compound (e.g., from 0.01 nM to 10 µM) or a reference inhibitor (e.g., selegiline).

-

Add the MAO-B enzyme solution to each well and pre-incubate for 15 minutes at 37 °C.

-

Initiate the reaction by adding the kynuramine substrate.

-

Incubate the plate at 37 °C for 30 minutes.

-

-

Detection: Stop the reaction by adding a basic solution (e.g., NaOH). Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[10]

Workflow and Pathway Diagrams

To visualize the process of discovery and evaluation for compounds like this compound, the following workflow diagram is provided.

Caption: General workflow for the synthesis and evaluation of novel benzoxazolinone derivatives.

References

- 1. bibrepo.uca.es [bibrepo.uca.es]

- 2. This compound 97 158822-84-5 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Benzyloxyphthalides as selective and reversible monoamine oxidase B inhibitors with antioxidant and anti-neuroinflammatory activities for Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US3812138A - Process for preparing benzoxazolones-(2)and benzothiazolones-(2) - Google Patents [patents.google.com]

- 9. US3812138A - Process for preparing benzoxazolones-(2)and benzothiazolones-(2) - Google Patents [patents.google.com]

- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data of 6-Benzyloxy-2-benzoxazolinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for 6-Benzyloxy-2-benzoxazolinone, a heterocyclic compound of interest in pharmaceutical research and drug development. Due to its structural similarity to known bioactive molecules, understanding its spectral characteristics is crucial for its identification, characterization, and utilization in synthetic chemistry and medicinal applications.

Physicochemical Properties

Basic physicochemical information for this compound is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁NO₃ | [1] |

| Molecular Weight | 241.24 g/mol | |

| Appearance | Off-white amorphous powder | [2] |

| Melting Point | 181-186 °C | |

| CAS Number | 158822-84-5 |

Spectral Data

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below. This data is valuable for identifying the compound in complex mixtures and confirming its synthesis.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 242.08118 |

| [M+Na]⁺ | 264.06312 |

| [M-H]⁻ | 240.06662 |

| [M+NH₄]⁺ | 259.10772 |

| [M+K]⁺ | 280.03706 |

| [M]⁺ | 241.07335 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are powerful tools for elucidating the detailed molecular structure of a compound. Although specific experimental NMR data for this compound was not found in the reviewed literature, a typical experimental protocol for acquiring such data is provided in the "Experimental Protocols" section.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. An experimental IR spectrum for this compound is not currently available in public databases. A general procedure for obtaining an FT-IR spectrum is detailed in the "Experimental Protocols" section.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected chemical shift range for aromatic and benzylic protons (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the chemical shifts to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass the expected range for all carbon environments (typically 0-200 ppm).

-

Employ a longer acquisition time and a greater number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Reference the chemical shifts to the deuterated solvent peaks.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare the sample using a suitable technique for solid compounds. The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrumentation: Use a modern FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (for ATR) or a pure KBr pellet.

-

Place the sample in the spectrometer and collect the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are recorded in the mid-infrared range (4000-400 cm⁻¹).

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source. Electrospray ionization (ESI) is a common choice for this type of molecule.

-

Data Acquisition:

-

Infuse the sample solution directly into the ion source or introduce it via liquid chromatography.

-

Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

-

Set the mass range to cover the expected molecular weight of the compound and potential fragments.

-

The high-resolution data will provide accurate mass measurements, allowing for the determination of the elemental composition.

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectral analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectral characterization of this compound.

References

An In-depth Technical Guide to the Solubility of 6-Benzyloxy-2-benzoxazolinone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Benzyloxy-2-benzoxazolinone, a key consideration for its application in research and development. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the fundamental principles of its solubility, provides detailed experimental protocols for its determination, and presents a framework for data presentation and interpretation.

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and overall therapeutic efficacy. Understanding the solubility of this compound in various organic solvents is paramount for processes such as purification, crystallization, and the development of suitable dosage forms.

Predicted Solubility Profile

Based on its chemical structure, which includes a benzoxazolinone core and a benzyloxy substituent, this compound is expected to be a largely non-polar, aromatic molecule. Consequently, it is predicted to exhibit favorable solubility in a range of common organic solvents, particularly those that are non-polar or moderately polar aprotic. The principle of "like dissolves like" suggests good solubility in solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO). Conversely, its solubility is expected to be limited in highly polar protic solvents like water and lower alcohols.

Quantitative Solubility Data

The following table provides an illustrative template for the presentation of experimentally determined solubility data for this compound in a variety of organic solvents at a standard temperature. It is crucial to note that these values are hypothetical and should be determined experimentally.

| Organic Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Dichloromethane | Halogenated | 25 | > 50 | > 0.196 | Shake-Flask |

| Dimethyl Sulfoxide | Sulfoxide | 25 | > 50 | > 0.196 | Shake-Flask |

| Tetrahydrofuran | Ether | 25 | ~ 30 | ~ 0.118 | Shake-Flask |

| Acetone | Ketone | 25 | ~ 20 | ~ 0.078 | Shake-Flask |

| Ethyl Acetate | Ester | 25 | ~ 15 | ~ 0.059 | Shake-Flask |

| Acetonitrile | Nitrile | 25 | ~ 10 | ~ 0.039 | Shake-Flask |

| Isopropanol | Alcohol | 25 | < 5 | < 0.020 | Shake-Flask |

| Methanol | Alcohol | 25 | < 2 | < 0.008 | Shake-Flask |

| Toluene | Aromatic | 25 | ~ 10 | ~ 0.039 | Shake-Flask |

| Hexane | Aliphatic | 25 | < 1 | < 0.004 | Shake-Flask |

Note: The above data is illustrative. Experimental determination is required for accurate values.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for reliable and reproducible research. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[1][2][3]

Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for initial sedimentation of the excess solid.

-

Centrifuge the vials at a high speed to pellet the remaining undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a syringe filter appropriate for the solvent used (e.g., PTFE for organic solvents) into a clean vial.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[4]

-

Construct a calibration curve from the standard solutions to quantify the concentration in the saturated sample.

-

Visualizing Experimental and Conceptual Frameworks

Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent. The diagram below conceptualizes these relationships.

References

The Benzoxazolinone Core: A Journey from Natural Discovery to Synthetic Versatility

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazolinone scaffold, a bicyclic heterocyclic system, has emerged as a privileged structure in medicinal chemistry and agrochemistry. Its journey, from identification as a natural plant defense compound to a versatile pharmacophore in drug discovery, is a testament to the synergy between natural product chemistry and synthetic innovation. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with benzoxazolinone compounds, presented for the discerning scientific audience.

Discovery and Historical Milestones

The story of benzoxazolinone compounds unfolds along two parallel narratives: the discovery of its derivatives in nature and the independent chemical synthesis of the core structure.

The Natural Debut: Allelochemicals in Gramineae

The first encounter with the biological significance of benzoxazolinones came from the plant kingdom. In the mid-20th century, researchers investigating the chemical basis of plant resistance to pests and diseases uncovered a class of cyclic hydroxamic acids in certain grasses (Gramineae), such as rye and maize.

A pivotal moment arrived in 1955 , when 6-methoxy-2-benzoxazolinone (MBOA) was identified as a degradation product of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA), a naturally occurring hydroxamic acid.[1] This discovery, spearheaded by the work of Virtanen and Hietala, established the existence of benzoxazolinones as stable, biologically active metabolites in plants.[2] These compounds were found to play a crucial role in the plant's defense mechanisms, exhibiting allelopathic, insecticidal, and antimicrobial properties.[3]

The Synthetic Genesis: A Chemical Landmark

Independent of the discoveries in natural product chemistry, the parent 2-benzoxazolinone ring system was first synthesized in 1902 by Graebe and Rostovzeff. They achieved this through the Hofmann rearrangement of salicylamide, a classic reaction in organic chemistry.[4] This marked the beginning of the synthetic exploration of the benzoxazolinone scaffold, paving the way for the creation of a vast array of derivatives with diverse functionalities.

Evolution of Synthetic Methodologies

The synthesis of benzoxazolinone and its derivatives has evolved significantly since its inception, with modern methods focusing on efficiency, safety, and substrate scope.

The Classic Approach: Hofmann Rearrangement

The pioneering synthesis by Graebe and Rostovzeff remains a fundamental method for preparing the core 2-benzoxazolinone structure.

Experimental Protocol: Hofmann Rearrangement of Salicylamide [4]

-

Preparation of the N-haloamide: Salicylamide is treated with a halogenating agent, such as sodium hypochlorite or N-bromosuccinimide, in an aqueous alkaline solution. This step forms the corresponding N-halosalicylamide intermediate.

-

Rearrangement: The N-halosalicylamide is then subjected to heat in the presence of a base (e.g., sodium hydroxide). This induces the Hofmann rearrangement, where the amide is converted to an isocyanate intermediate.

-

Intramolecular Cyclization: The isocyanate, being in close proximity to the phenolic hydroxyl group, undergoes rapid intramolecular cyclization to yield 2-benzoxazolinone.

-

Workup: The reaction mixture is acidified to precipitate the 2-benzoxazolinone product, which is then collected by filtration and purified by recrystallization.

Modern Synthetic Routes

While the Hofmann rearrangement is historically significant, contemporary organic synthesis employs a variety of other efficient methods.

Table 1: Modern Synthetic Approaches to 2-Benzoxazolinones

| Method | Starting Materials | Reagents | Key Features |

| Urea-based Cyclization | o-Aminophenol, Urea | Heat | A straightforward and cost-effective method. |

| Phosgene-based Cyclization | o-Aminophenol | Phosgene or a phosgene equivalent (e.g., triphosgene) | Highly efficient but requires handling of toxic reagents. |

| Oxidative Carbonylation | o-Aminophenol, Carbon Monoxide | Palladium catalyst, Oxidant | A modern approach utilizing transition-metal catalysis. |

| Reductive Carbonylation | o-Nitrophenol, Carbon Monoxide | Selenium catalyst, Reducing agent | A one-pot method starting from readily available nitro compounds. |

Spectrum of Biological Activities

Benzoxazolinone and its derivatives have been shown to possess a wide range of biological activities, making them attractive candidates for both agricultural and pharmaceutical applications.

Antimicrobial and Allelopathic Effects

The initial interest in benzoxazolinones stemmed from their role in plant defense. They exhibit significant activity against a variety of microorganisms and competing plants.

Table 2: Antimicrobial and Allelopathic Activity of Benzoxazolinone Derivatives

| Compound | Organism/Plant | Activity Type | Quantitative Data (MIC/IC50) | Reference |

| MBOA | Fusarium culmorum | Antifungal | - | [3] |

| BOA | Staphylococcus aureus | Antibacterial | MIC: >100 µg/mL | [5] |

| BOA | Escherichia coli | Antibacterial | MIC: >100 µg/mL | [5] |

| BOA | Candida albicans | Antifungal | IC50: 80 µg/mL | [5] |

| 3-Alkylbenzoxazolinones | Fusarium oxysporum | Antifungal | - | [6] |

| 3-Alkylbenzoxazolinones | Various weeds | Herbicidal | ED50 values reported | [7] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [8]

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable growth medium.

-

Serial Dilution: The benzoxazolinone compound is serially diluted in the growth medium in a multi-well plate to create a range of concentrations.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (no compound) and negative (no inoculum) controls are included.

-

Incubation: The plate is incubated under optimal growth conditions for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Pharmacological Properties

The structural features of the benzoxazolinone core have been exploited to develop compounds with a variety of pharmacological effects.

Table 3: Pharmacological Activities of Benzoxazolinone Derivatives

| Derivative Class | Therapeutic Area | Key Findings | Reference |

| 1-(2-Benzoxazolinone-6-yl)-2-(4-arylpiperazine-1-yl)ethanols | Analgesia | Some derivatives showed higher activity than aspirin in Koster's test. | [9] |

| 3-Substituted-2-oxo-3H-benzoxazoles | Anti-inflammatory | Inhibition of prostaglandin synthesis. | [3] |

| 5-Nitro-3-piperazinomethyl-2-benzoxazolinones | Anti-inflammatory, Analgesic | Compounds with electron-withdrawing groups showed promising activity. | [3] |

Experimental Protocol: Koster's Test for Analgesic Activity (Modified) [9]

-

Animal Model: Mice are typically used for this assay.

-

Induction of Writhing: A noxious chemical, such as acetic acid or p-benzoquinone, is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

-

Drug Administration: The test benzoxazolinone compound is administered to the animals (e.g., orally or intraperitoneally) at a specific time before the injection of the writhing-inducing agent. A control group receives the vehicle.

-

Observation: The number of writhes is counted for a defined period (e.g., 20 minutes) after the injection of the noxious agent.

-

Evaluation of Analgesic Activity: A significant reduction in the number of writhes in the drug-treated group compared to the control group indicates analgesic activity.

Signaling Pathways

The precise mechanisms of action and the signaling pathways modulated by benzoxazolinone compounds are areas of active research.

In the context of allelopathy, benzoxazolinones are known to induce oxidative stress in target plants.[3] More recently, MBOA has been shown to act as a signaling molecule in certain soil bacteria, influencing chemotaxis and biofilm formation, which could be a mechanism for recruiting beneficial microbes to the plant rhizosphere.[10]

In the realm of pharmacology, the diverse activities of benzoxazolinone derivatives suggest interactions with multiple biological targets. For instance, their anti-inflammatory effects are likely mediated through the inhibition of enzymes like cyclooxygenases. Further research is needed to fully elucidate the complex signaling pathways involved in their pharmacological actions.

Conclusion

The journey of benzoxazolinone compounds from their discovery as natural defense molecules to their establishment as a versatile synthetic scaffold highlights a successful interplay between different scientific disciplines. The historical context provides a foundation for understanding the evolution of their synthesis and the discovery of their biological activities. The detailed experimental protocols serve as a practical guide for researchers in the field. With a rich history and a broad spectrum of biological activities, the benzoxazolinone core continues to be a promising platform for the development of new therapeutic agents and agrochemicals. Future research will undoubtedly uncover more of the intricate signaling pathways they modulate and lead to the design of even more potent and selective derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzoxazinoids in rye allelopathy - from discovery to application in sustainable weed control and organic farming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Allelopathic Trade-Offs of Rye and Wheat Residues Versus 2-Benzoxazolinone: Impacts on Cotton Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of Year and Genotype on Benzoxazinoids and Their Microbial Metabolites in the Rhizosphere of Early-Vigour Wheat Genotypes in Southern Australia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents [mdpi.com]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. Allelopathic Trade-Offs of Rye and Wheat Residues Versus 2-Benzoxazolinone: Impacts on Cotton Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of some 2-benzoxazolinone derivatives and their analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

The Benzoxazolinone Nucleus: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Benzoxazolinone Core Structures

For Researchers, Scientists, and Drug Development Professionals

The benzoxazol-2(3H)-one core, a heterocyclic aromatic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and physicochemical properties, including a weakly acidic nature and a combination of lipophilic and hydrophilic fragments, make it an ideal starting point for the design of novel therapeutic agents.[1] This guide provides a comprehensive technical overview of the diverse biological activities associated with the benzoxazolinone core, delving into mechanisms of action, structure-activity relationships, and key experimental protocols for their evaluation.

Antimicrobial Activity: A Broad Spectrum of Inhibition

Derivatives of the benzoxazolinone scaffold have demonstrated significant activity against a range of pathogenic bacteria and fungi.[2] Natural 2-benzoxazolinones, such as BOA and MBOA, have been shown to inhibit the growth of Staphylococcus aureus, Escherichia coli, and Candida albicans.[3][4]

Mechanism of Action

The antimicrobial efficacy of benzoxazolinones is attributed to a combination of electronic and lipophilic properties. The electrophilic character of the nitrogen atom within the heterocyclic ring, influenced by substituents on the aromatic ring, plays a crucial role in their antifungal activity.[4][5] Electron-withdrawing groups on the aromatic ring tend to increase the antimicrobial activity.[5] It is hypothesized that these compounds may interfere with essential cellular processes in microorganisms.[2]

Structure-Activity Relationship (SAR)

Studies have revealed key structural features that govern the antimicrobial potency of benzoxazolinone derivatives:

-

Aromatic Ring Substituents: The lipophilicity and electronic nature of substituents on the aromatic ring significantly impact antifungal activity.[4][5]

-

Nitrogen Atom Electrophilicity: An increased electrophilic character of the heterocyclic nitrogen atom correlates with enhanced antifungal effects.[4]

-

Side Chain Modifications: Alterations to side chains attached to the core structure can be systematically varied to optimize activity against different microbial species.[6]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the minimum inhibitory concentration (MIC) values for selected benzoxazolinone derivatives against various microorganisms.

| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Reference |

| BOA | - | - | - | [3] |

| MBOA | - | - | - | [3] |

| 3-methyl-6-(1-hydroxy-2-morpholinopropyl)-2-benzoxazolinone | Inactive | Inactive | Active against Candida krusei | [6] |

| Various hydrazone and azole derivatives | MIC values as low as 3.9 µg/mL against S. aureus | Wide activity against E. coli | - | [7][8] |

Note: Specific MIC values for BOA and MBOA were not detailed in the provided search results, but their inhibitory activity was confirmed.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of benzoxazolinone derivatives.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compounds (benzoxazolinone derivatives)

-

Bacterial and/or fungal strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922, C. albicans ATCC 90028)[6]

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Positive control antibiotic (e.g., Amikacin for bacteria, Fluconazole for fungi)[6]

-

Negative control (broth only)

-

Incubator

Procedure:

-

Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions of the compounds in the appropriate broth within the 96-well plates.[6]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the diluted microbial inoculum to each well containing the test compound dilutions, positive control, and growth control.

-

Incubation: Incubate the plates at 35°C for 24 hours for bacteria and 48 hours for fungi.[6]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]

Caption: Workflow for MIC determination via broth microdilution.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Several novel benzoxazolinone and benzoxazinone derivatives have been synthesized and shown to possess significant anti-inflammatory and analgesic properties, with some compounds exhibiting activity comparable to or greater than standard drugs like acetylsalicylic acid and indomethacin.[9][10][11]

Mechanism of Action

Structure-Activity Relationship (SAR)

-

Acyl and Acetic Acid Derivatives: 6-acyl-2-benzoxazolinone and (6-acyl-2-benzoxazolinone-3-yl) acetic acid derivatives have shown potent analgesic and anti-inflammatory activities.[10]

-

Substituents on Benzoylmethyl Group: For 5-methyl-3-benzoylmethyl-2(3H)-benzoxazolones, the nature and position of substituents on the benzoylmethyl group influence both analgesic and anti-inflammatory efficacy.[11]

-

1,3,4-Thiadiazole Moiety: The incorporation of a 1,3,4-thiadiazole ring linked to the benzoxazolinone core has yielded compounds with significant TNF-α inhibitory activity.[14]

Quantitative Data: In Vivo Anti-inflammatory Activity

| Compound | % Inhibition of Paw Edema (Carrageenan-induced) | Reference |

| Diclofenac-benzoxazinone-conjugate (3d) | 62.61% | [15] |

| Compound 1f (a 1,3,4-thiadiazole derivative) | 65.83% (after 3h) | [14] |

| Indomethacin (Reference) | 94.54% | [15] |

| Acetylsalicylic Acid (Reference) | Less active than several test compounds | [10] |

Experimental Protocol: Carrageenan-Induced Paw Edema Test

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.

Objective: To assess the ability of a test compound to reduce acute inflammation induced by carrageenan in a rodent model.

Materials:

-

Test compounds (benzoxazolinone derivatives)

-

Male Wistar rats or Swiss albino mice

-

1% Carrageenan solution in saline

-

Pletysmometer

-

Positive control drug (e.g., Indomethacin)

-

Vehicle control (e.g., saline or appropriate solvent)

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compounds, positive control, or vehicle to different groups of animals via an appropriate route (e.g., intraperitoneal or oral).

-

Induction of Edema: After a specific period (e.g., 30-60 minutes) following compound administration, inject a 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Caption: Workflow for the carrageenan-induced paw edema assay.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

The benzoxazol-2(3H)-one scaffold is a key component in a variety of derivatives exhibiting potent anticancer activity against several human cancer cell lines.[2][16][17]

Mechanism of Action

The anticancer mechanisms of benzoxazolinone derivatives are multifaceted and target key pathways in cancer cell proliferation and survival.

-

Enzyme Inhibition: A primary mechanism involves the inhibition of crucial enzymes like the c-Met kinase, a receptor tyrosine kinase integral to tumor growth, invasion, and metastasis.[2]

-

Apoptosis Induction: Many derivatives induce apoptosis (programmed cell death) in cancer cells. This can be achieved by upregulating the expression of pro-apoptotic proteins like p53 and caspase-3.[18]

-

Cell Cycle Arrest: Some compounds cause cell cycle arrest by downregulating the expression of proteins such as topoisomerase II (topoII) and cyclin-dependent kinase 1 (cdk1), which are essential for DNA replication and cell division.[18]

-

G-quadruplex Stabilization: Certain benzoxazinone derivatives can induce the formation of G-quadruplex structures in the promoter region of oncogenes like c-Myc, leading to the downregulation of its expression.[19]

Caption: Mechanisms of anticancer activity of benzoxazolinone derivatives.

Quantitative Data: Antiproliferative Activity (IC50)

| Cell Line | Compound Type | IC50 Value (µM) | Reference |

| HepG2 (Liver) | Various benzoxazinone derivatives | < 10 | [18] |

| MCF-7 (Breast) | Various benzoxazinone derivatives | < 10 | [18] |

| HCT-29 (Colon) | Various benzoxazinone derivatives | < 10 | [18] |

| SNB-75 (CNS) | Benzoxazole clubbed 2-pyrrolidinones | - | [20] |

| HePG2 (Liver) | Benzoxazole derivatives | Potent activity | [16] |

Note: The study on benzoxazole clubbed 2-pyrrolidinones reported % growth inhibition rather than IC50 values.[20]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Objective: To evaluate the cytotoxic effect of benzoxazolinone derivatives on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HepG2, MCF-7)

-

Normal human cell line (e.g., WI-38 for selectivity index)[18]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Other Notable Biological Activities

The versatility of the benzoxazolinone scaffold extends to other therapeutic and agricultural applications.

-

Herbicidal and Fungicidal Activity: 3-alkylbenzoxazolinones, 3-alkyl-6-halobenzoxazolinones, and 2-alkylthiobenzoxazoles have demonstrated herbicidal effects.[21][22][23] Some derivatives have also shown fungicidal activity against plant pathogens like Fusarium oxysporum and Verticillium dahliae.[21][22] 2-methylthiobenzoxazole, for instance, inhibited the spores of Verticillium dahlia by 96.4%.[21][22]

-

Anti-HIV Activity: The benzoxazolinone moiety has been identified as a promising pharmacophore for the development of inhibitors targeting the HIV-1 nucleocapsid (NC) protein.[24][25] These compounds can be finely tuned through the addition of specific substituents to enhance their anti-NC activity.[24][25]

-

Translocator Protein (TSPO) Ligands: Novel benzoxazolone derivatives have been designed as ligands for the 18 kDa translocator protein (TSPO), which is a target for therapeutic agents in psychiatric disorders.[26]

Conclusion and Future Directions

The benzoxazolinone core structure represents a highly versatile and privileged scaffold in the field of medicinal chemistry and drug discovery. The wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and herbicidal effects, underscores its importance. The ability to readily modify the core structure at various positions allows for the fine-tuning of its pharmacological properties and the exploration of structure-activity relationships. Future research should continue to focus on the synthesis of novel derivatives, elucidation of their precise mechanisms of action, and optimization of their pharmacokinetic and pharmacodynamic profiles to develop new and effective therapeutic agents for a multitude of diseases.

References

- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Some new benzoxazolinone derivatives with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Synthesis and Anti‐Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors | Semantic Scholar [semanticscholar.org]

- 13. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of benzoxazolinone-containing 1,3,4-thiadiazoles as TNF-α inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mongoliajol.info [mongoliajol.info]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]